1,2-Dibromo-3,3,3-trifluoropropene

Descripción general

Descripción

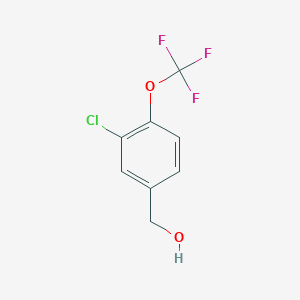

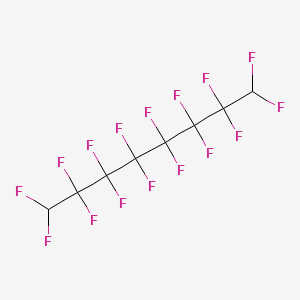

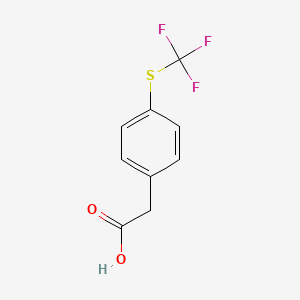

1,2-Dibromo-3,3,3-trifluoropropene is a chemical compound with the molecular formula C3H2BrF3. It is a colorless liquid with a molecular weight of approximately 174.95 g/mol . This compound has found applications as a fire extinguishing agent in confined spaces due to its fire suppression efficiency .

Synthesis Analysis

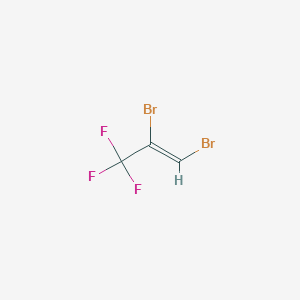

2-Bromo-3,3,3-trifluoropropene can be synthesized through various methods. One practical strategy involves the three-component coupling of environmentally friendly and large-tonnage industrial feedstock 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides . This approach allows for the regioselective synthesis of 3-trifluoromethylpyrazoles.

Molecular Structure Analysis

The molecular formula of 1,2-dibromo-3,3,3-trifluoropropene is C3H2BrF3, and its molecular weight is approximately 174.95 g/mol . The compound consists of a central propene unit with two bromine atoms and three fluorine atoms attached .

Chemical Reactions Analysis

In terms of chemical reactions, 2-bromo-3,3,3-trifluoropropene serves as a versatile reagent. It has been used in various synthetic processes, including addition reactions, cross-coupling reactions, cycloaddition, SN2’ reactions, and Stetter reactions, leading to the construction of various fluorinated organic compounds .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

1,2-Dibromo-3,3,3-trifluoropropene serves as a precursor in the synthesis of various fluorinated compounds. For example, its pyrolysis over activated charcoal yields 3-bromo-1,1,3,3-tetrafluoropropene, which can be further processed to produce tetrafluoroallene and tetrafluoropropyne. These fluorinated compounds are valuable in chemical synthesis due to their unique reactivity and properties (Banks et al., 1969).

Production of Organic Esters

It is utilized in the synthesis of organic esters like ethyl 3,3,3-trifluoropropionate. The process involves a reaction sequence starting from 2-bromo-3,3,3-trifluoropropene, through bromination and subsequent treatment with potassium ethoxide, demonstrating its utility in complex organic synthesis (Inoue, Shiosaki & Muramaru, 2014).

Catalytic Applications

The compound has catalytic applications, notably in nickel-catalyzed regioselective coupling reactions. Such reactions allow for the production of various fluorinated products, highlighting the compound's role in advancing fluorine chemistry and its applications in creating fluorinated polymers and refrigerants (Cheng, Xu & Zhang, 2020).

Synthesis of Trifluoromethylated Synthons

1,2-Dibromo-3,3,3-trifluoropropene derivatives are used in the production of trifluoromethylated synthons. These synthons are important in creating a variety of organic compounds, such as pyrazolines, pyrazoles, and cyclopropanes, which are significant in pharmaceutical and material science research (Plancquaert, Redon, Janousek & Viehe, 1996).

Fluorination in Gas Phase

The compound is also involved in selective gas-phase catalytic fluorination processes. For instance, it's used in the synthesis of 2-chloro-3,3,3-trifluoropropene, an essential intermediate in producing 2,3,3,3-tetrafluoropropene, a crucial component in non-ozone-depleting fluorocarbon replacements (Mao et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-1,2-dibromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJYYAUJHDDEAA-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Br)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3,3,3-trifluoropropene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.